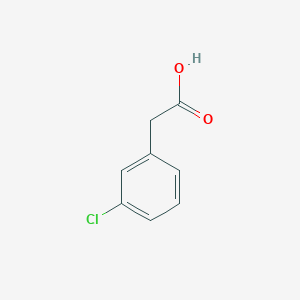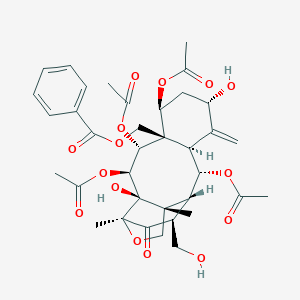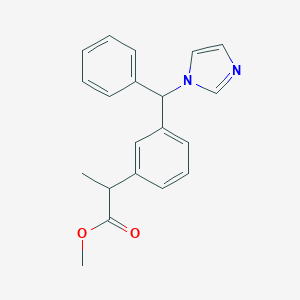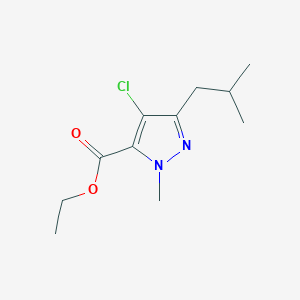
isocudraniaxanthone A
Overview
Description
Isocudraniaxanthone A is a natural flavonoid compound with the molecular formula C18H16O6 and a molecular weight of 328.32 g/mol . It is a yellow solid that is soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide . This compound is isolated from the plant Isocudrania cuneata, which is native to Brazil . This compound has been studied for its various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Isocudraniaxanthone A is primarily obtained through extraction from the roots of the plant Isocudrania cuneata . The preparation process involves drying and pulverizing the plant material, followed by solvent extraction using organic solvents such as chloroform or ethanol . The extract is then subjected to chromatographic separation and crystallization to isolate pure this compound .
Chemical Reactions Analysis
Isocudraniaxanthone A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Scientific Research Applications
In chemistry, it is used as a model compound for studying the reactivity and properties of xanthones . In biology and medicine, isocudraniaxanthone A has shown promising results as an antioxidant, anti-inflammatory, and anticancer agent . It has been found to inhibit the growth of human non-small cell lung cancer cells and exhibit antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum .
Mechanism of Action
The mechanism of action of isocudraniaxanthone A involves its interaction with various molecular targets and pathways . It has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Isocudraniaxanthone A is structurally similar to other xanthones, such as cratochinone A, cratochinone B, and pancixanthone-A . it is unique in its specific molecular structure and pharmacological activities . For example, while cratochinone A and cratochinone B also exhibit cytotoxic effects against cancer cells, this compound has shown a broader range of biological activities, including antimalarial and antioxidant properties . Other similar compounds include neriifolone A, macluraxanthone, and pruniflorone G .
Properties
IUPAC Name |
1,3,5,6-tetrahydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-4-18(2,3)13-11(21)7-10(20)12-14(22)8-5-6-9(19)15(23)16(8)24-17(12)13/h4-7,19-21,23H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZSMOZDSUSQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)




